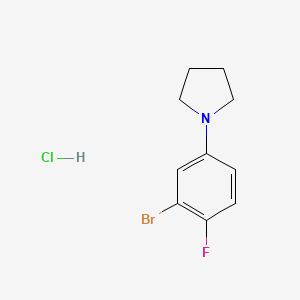

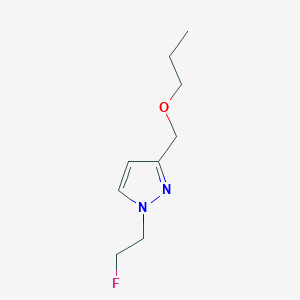

![molecular formula C20H18N4OS2 B3013286 N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-62-9](/img/structure/B3013286.png)

N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of benzothiazole acetamide derivatives typically involves the reaction of benzothiazole with acetic acid or chloroacetyl chloride, followed by various coupling reactions. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized using C-C coupling methodology in the presence of Pd(0) and aryl boronic pinacol ester/acids . Another approach involved the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by reactions with different amines or hydrazines to yield various acetamide derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding, which plays a significant role in their biological activity. For example, N-(benzo[d]thiazol-2-yl)acetamide molecules can form hydrogen-bonded assemblies, with water acting as a bridge to form three hydrogen bonds . The nature of these assemblies is influenced by the substituents on the benzothiazole moiety.

Chemical Reactions Analysis

Benzothiazole acetamides can undergo various chemical reactions depending on their substituents. The presence of reactive functional groups such as amides, thioethers, and imidazoles allows for further chemical modifications, which can be utilized to synthesize compounds with enhanced biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives, such as their acidity constants (pKa), can be determined using spectroscopic methods. For instance, the pKa values of some benzothiazole acetamide derivatives were found to vary, indicating different protonation sites on the molecules . These properties are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of the compounds.

Biological Activities

Benzothiazole acetamides exhibit a range of biological activities, including antioxidant, antibacterial, and antitumor effects. Some derivatives have shown significant urease inhibition, surpassing the standard used in bioassays . Others have demonstrated potent antibacterial activity against various microorganisms . Additionally, certain benzothiazole acetamide derivatives have been evaluated for their antitumor activity against human cancer cell lines, with some showing considerable anticancer activity .

Scientific Research Applications

Antibacterial Activity

- Synthesized derivatives of N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide have been studied for their antibacterial properties. It has been found that these compounds exhibit significant antibacterial activity, making them potential candidates for developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antimicrobial and Antioxidant Activities

- Compounds similar to this compound have been synthesized and screened for in-vitro antimicrobial activity. They showed potent activity against bacteria and fungi, as well as good antioxidant activity (Naraboli & Biradar, 2017).

Anticancer Activities

- Derivatives of this compound have been synthesized and tested for anticancer activities. Selected compounds exhibited reasonable activity against various cancer cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).

Photophysical Properties

- The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamides, closely related to the compound , have been studied. These compounds formed different types of hydrogen-bonded assemblies, which are significant for their photophysical properties (Balijapalli et al., 2017).

Corrosion Inhibition

- Certain benzimidazole derivatives, which share structural similarities with this compound, have been studied for their corrosion inhibition properties. These derivatives showed significant inhibition efficacy for carbon steel in acidic solutions (Rouifi et al., 2020).

Epidermal Growth Factor Receptor Inhibitors

- Novel benzo[4,5]imidazo[2,1-b]thiazole derivatives, structurally related to this compound, were designed and synthesized as potential epidermal growth factor receptor inhibitors. They showed significant antitumor activity against certain human cancer cell lines (Deng et al., 2019).

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS2/c1-13-6-5-8-16(14(13)2)24-11-10-21-20(24)26-12-18(25)23-19-22-15-7-3-4-9-17(15)27-19/h3-11H,12H2,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAJIRFKNGIOPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one](/img/structure/B3013207.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B3013208.png)

![8-ethyl-9-methyl-10-(trifluoromethyl)-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B3013214.png)

![3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3013219.png)

![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3013223.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-methyl-2-(2-phenylacetamido)butanoate](/img/structure/B3013226.png)